Cas no 2012013-34-0 (1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride)
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride
- 2012013-34-0
- EN300-1143380
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- Inchi: 1S/C8H13ClF2O2S/c1-6(4-7(10)11)5-8(2-3-8)14(9,12)13/h6-7H,2-5H2,1H3
- InChI Key: PVHKBVVWSGDHDO-UHFFFAOYSA-N
- SMILES: ClS(C1(CC(C)CC(F)F)CC1)(=O)=O
Computed Properties
- Exact Mass: 246.0292848g/mol
- Monoisotopic Mass: 246.0292848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 42.5Ų
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143380-0.05g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
| Enamine | EN300-1143380-0.1g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
| Enamine | EN300-1143380-0.25g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
| Enamine | EN300-1143380-0.5g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 0.5g |
$1426.0 | 2023-10-26 | |
| Enamine | EN300-1143380-1.0g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 1g |
$1485.0 | 2023-06-09 | ||
| Enamine | EN300-1143380-2.5g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
| Enamine | EN300-1143380-5.0g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 5g |
$4309.0 | 2023-06-09 | ||
| Enamine | EN300-1143380-10.0g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 10g |
$6390.0 | 2023-06-09 | ||
| Enamine | EN300-1143380-1g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 1g |
$1485.0 | 2023-10-26 | |
| Enamine | EN300-1143380-5g |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2012013-34-0 | 95% | 5g |
$4309.0 | 2023-10-26 |
1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride
1-(4,4-Difluoro-2-Methylbutyl)cyclopropane-1-Sulfonyl Chloride (CAS No. 2012013-34-0)
The compound 1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride (CAS No. 2012013-34-0) is a highly specialized chemical entity with significant applications in various fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a sulfonyl chloride group and a substituted butyl chain containing fluorine atoms. The presence of fluorine atoms in the molecule introduces interesting electronic and steric properties, making it a valuable building block in modern chemical research.
Recent studies have highlighted the importance of sulfonyl chlorides as versatile intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The cyclopropane ring in this compound adds an additional layer of complexity and reactivity, enabling it to participate in a wide range of chemical transformations. For instance, the cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of highly functionalized products. This property has been exploited in the development of novel drug candidates and advanced materials.
The fluorinated substituents on the butyl chain further enhance the compound's utility. Fluorine atoms are known to impart hydrophobicity and improve bioavailability, making this compound particularly appealing in pharmaceutical applications. Recent research has demonstrated its potential as an intermediate in the synthesis of fluorinated pharmaceuticals, where precise control over the placement of fluorine atoms is critical for achieving desired pharmacokinetic properties.
In terms of synthesis, 1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of functional group compatibility. For example, one efficient approach involves the reaction of a cyclopropane sulfonic acid with thionyl chloride to form the sulfonyl chloride derivative. Subsequent alkylation or substitution steps can then introduce the fluorinated butyl chain.
The application of this compound extends beyond pharmaceuticals. It has been utilized in the development of advanced polymers and coatings due to its ability to act as a crosslinking agent or a reactive diluent. In polymer chemistry, the sulfonyl chloride group can react with hydroxyl or amine groups to form stable sulfonamide or sulfonate linkages, enhancing the mechanical and thermal properties of the resulting materials.
From an environmental perspective, understanding the degradation pathways of 1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride is crucial for assessing its potential impact on ecosystems. Recent studies have shown that under certain conditions, such as exposure to UV light or microbial activity, this compound can undergo hydrolysis or biodegradation. However, further research is needed to fully characterize its environmental fate and develop strategies for minimizing its ecological footprint.
In conclusion, 1-(4,4-difluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride (CAS No. 2012013-34-0) is a multifaceted chemical entity with significant potential in various industries. Its unique structure, reactivity, and functional group compatibility make it an invaluable tool for chemists working in drug discovery, materials science, and polymer chemistry. As research continues to uncover new applications and synthetic methods for this compound, its role in advancing modern chemistry is expected to grow even further.
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